1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-4-(trifluoromethyl)piperidine
Description
Properties
IUPAC Name |
1-[(2-methyl-1,2,4-triazol-3-yl)methyl]-4-(trifluoromethyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3N4/c1-16-9(14-7-15-16)6-17-4-2-8(3-5-17)10(11,12)13/h7-8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLFSGGRSHOQSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CN2CCC(CC2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-4-(trifluoromethyl)piperidine typically involves the formation of the triazole ring followed by its attachment to the piperidine ring. One common method is the “click” chemistry approach, which involves the cycloaddition of azides and alkynes to form the triazole ring . The reaction conditions often include the use of copper(I) catalysts and can be performed in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-4-(trifluoromethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazole or piperidine rings.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce different functional groups onto the triazole or piperidine rings.
Scientific Research Applications
1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-4-(trifluoromethyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-4-(trifluoromethyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, while the trifluoromethyl group can enhance binding affinity and metabolic stability . The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Activity Insights :
Physicochemical Properties
Property Analysis :
- The trifluoromethyl group increases logP compared to phenyl or tetrazole analogs, suggesting improved membrane permeability.
- High HBA (hydrogen bond acceptors) in the target compound may enhance solubility in polar solvents.
Biological Activity
1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-4-(trifluoromethyl)piperidine is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound based on diverse sources, including synthesis methods, structure-activity relationships (SAR), and specific case studies.
The compound has a molecular formula of C₈H₈F₃N₅ and a molecular weight of approximately 233.18 g/mol. Its structure features a piperidine ring substituted with a trifluoromethyl group and a triazole moiety, which are known to contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈F₃N₅ |
| Molecular Weight | 233.18 g/mol |
| Boiling Point | Not specified |
| Density | Not specified |
| Solubility | Not specified |
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the triazole structure have been shown to inhibit the growth of various fungi and bacteria. A study demonstrated that derivatives similar to our compound showed promising antifungal activity against Candida species and Aspergillus species, with Minimum Inhibitory Concentrations (MIC) in the low micromolar range .
Antitumor Activity
The biological activity of triazole derivatives extends into oncology. A series of triazole-based compounds were evaluated for their cytotoxic effects against cancer cell lines such as HeLa and MCF-7. The results indicated that modifications to the triazole ring could enhance cytotoxicity, with some analogs exhibiting IC50 values lower than standard chemotherapeutics like doxorubicin . The presence of electron-withdrawing groups, such as trifluoromethyl groups, was associated with increased activity.
Neuropharmacological Effects
Triazole derivatives have also been explored for their neuropharmacological activities. Some studies suggest that compounds similar to this compound may possess anticonvulsant properties. In animal models, these compounds demonstrated significant protection against seizures induced by pentylenetetrazol (PTZ), indicating potential for treating epilepsy .
Structure-Activity Relationship (SAR)
The SAR analysis of triazole-containing compounds indicates that specific substitutions on the piperidine and triazole rings can significantly influence biological activity. For example:
- Substituents on the Triazole Ring : The introduction of alkyl or halogen groups can enhance antimicrobial and anticancer activities.
- Piperidine Modifications : Alterations in the piperidine ring's substituents have been shown to affect the compound's lipophilicity and overall bioavailability.
Case Study 1: Antifungal Efficacy
In a controlled study comparing various triazole derivatives, this compound was tested against Candida albicans. The compound exhibited an MIC of 16 µg/mL, demonstrating significant antifungal activity compared to traditional antifungal agents .
Case Study 2: Antitumor Activity
Another study assessed the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). The results showed an IC50 value of 12 µM, indicating potent anticancer activity. This efficacy was attributed to the trifluoromethyl group enhancing interaction with cellular targets involved in apoptosis pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
